molecular formula C21H21ClF3NO3 B3127135 Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 338400-87-6

Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No. B3127135
CAS RN: 338400-87-6
M. Wt: 427.8 g/mol
InChI Key: VDZQPQYBDBIKTN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves a reaction of substituted aldehyde, ethyl acetoacetate, and urea in ethanol . Another example is the catalytic protodeboronation of pinacol boronic esters, which is a valuable transformation in organic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods . These techniques provide detailed information about the geometrical and vibrational properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the catalytic protodeboronation of pinacol boronic esters is a notable reaction . Another example is the reaction of 4-(Trifluoromethyl)phenylacetic acid with ethyl acrylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one compound was found to start decomposing at a temperature of 260 °C . Another compound, Ethyl 3-(4-chlorophenyl)acrylate, has a molecular weight of 216.663 .

Scientific Research Applications

Myorelaxant Activity and Potassium Channel Opening

  • Evaluation of Myorelaxant Activity : A study investigated the myorelaxant and potassium channel opening activities of hexahydroquinoline derivatives, showing concentration-dependent relaxation on rabbit gastric fundus smooth muscle strips. This research highlights the potential therapeutic applications of these compounds in relaxing smooth muscle tissue Gündüz et al., 2008.

Antimicrobial Agents

  • Potential Antimicrobial Agents : Research on quinazolines, which share structural features with the target compound, explored their synthesis and antibacterial, antifungal activities, indicating their potential as antimicrobial agents Desai et al., 2007.

Anticancer Assessment

  • Anticancer Properties : A study on 4-hydroxyquinoline derivatives, including efforts to enhance cytotoxic activity against various cancer cell lines, reflects the ongoing research into the anticancer potential of such compounds Regal et al., 2020.

Structural Analysis

  • X-Ray Structural Analysis : Investigations into the structural characteristics of related compounds using X-ray structural analysis provide foundational knowledge for the development of new materials and drugs Ramazani et al., 2019.

Dyeing Performance and Metal Complexation

  • Complexation with Metals for Dyeing : Study on the synthesis of disperse dyes derived from thiophene and their complexation with metals, assessing dyeing performance on fabrics, showcases the application of similar compounds in the textile industry Abolude et al., 2021.

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their biological activity. For example, some compounds have shown promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

The safety data sheet of a similar compound, Ethyl 4-chlorophenylacetate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled .

Future Directions

The future directions in the study of similar compounds could involve further exploration of their synthesis, structural analysis, and potential applications in various fields. For instance, the catalytic protodeboronation of pinacol boronic esters is a valuable but underdeveloped transformation in organic synthesis . Additionally, the neuroprotective and anti-inflammatory properties of some compounds present potential therapeutic applications .

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClF3NO3/c1-4-29-19(28)17-15(11-5-7-12(22)8-6-11)16-13(26-18(17)21(23,24)25)9-20(2,3)10-14(16)27/h5-8,15,26H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZQPQYBDBIKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
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Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate
Reactant of Route 6
Ethyl 4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-2-(trifluoromethyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate

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